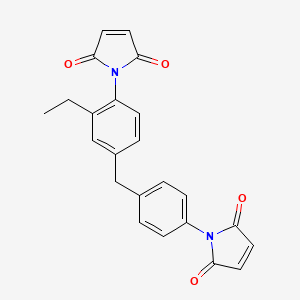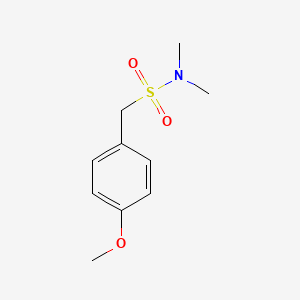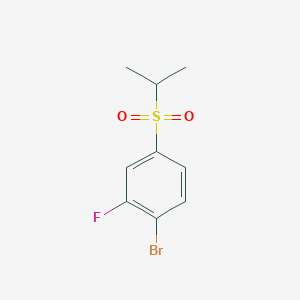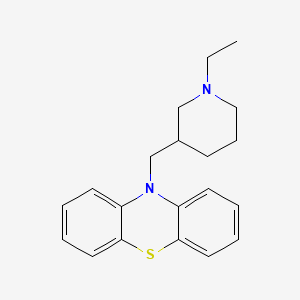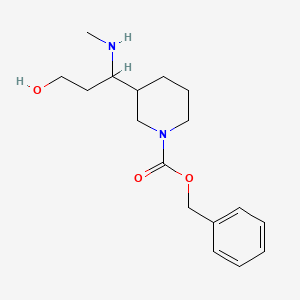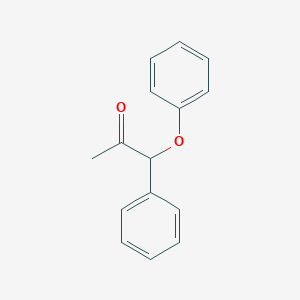
1-Phenoxy-1-phenylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C15H14O2. It is a colorless to pale yellow liquid that is soluble in organic solvents. This compound is characterized by the presence of both phenyl and phenoxy groups attached to a propanone backbone. It is used in various chemical syntheses and has applications in different fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenoxy-1-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used (e.g., lithium aluminum hydride or hydrogen gas with a palladium catalyst).
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide ions for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated derivatives, alkylated or arylated products.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-1-phenylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-Phenoxy-1-phenylpropan-2-one depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and reducing enzyme activity. The phenyl and phenoxy groups can engage in π-π interactions or hydrogen bonding with target molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Phenylacetone (1-Phenyl-2-propanone): Similar structure but lacks the phenoxy group.
1-Phenoxypropan-2-ol: Contains a hydroxyl group instead of a ketone group.
Benzyl methyl ketone: Another name for phenylacetone, with similar properties.
Uniqueness: 1-Phenoxy-1-phenylpropan-2-one is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile modifications and derivatizations, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
35855-75-5 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-phenoxy-1-phenylpropan-2-one |
InChI |
InChI=1S/C15H14O2/c1-12(16)15(13-8-4-2-5-9-13)17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI-Schlüssel |
QZQVADRODOMYKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


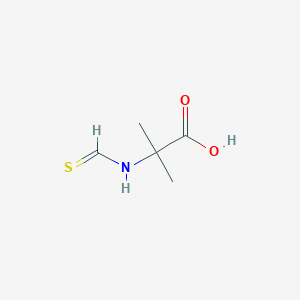
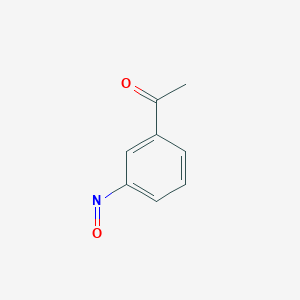
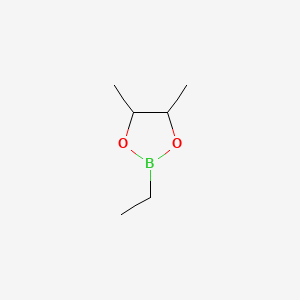
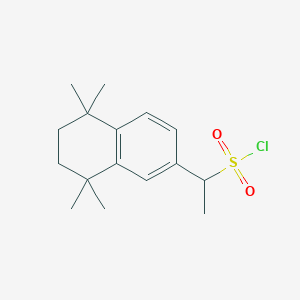
![5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid](/img/structure/B13945178.png)
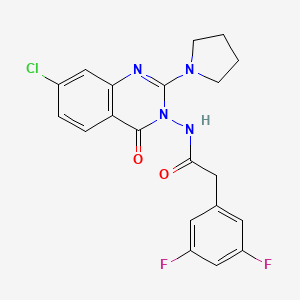
![1H-Pyrrolo[2,3-b]pyridine, 3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13945187.png)
